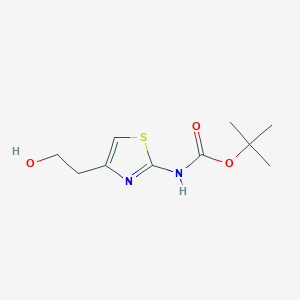

tert-Butyl(4-(2-hydroxyethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La défensine HNP-3 (humaine) sel de trifluoroacétate est un peptide antimicrobien sécrété par les leucocytes polymorphonucléaires humains. Elle est connue pour sa capacité à se lier à la protéine de surfactant D humaine recombinante et immobilisée, et à inhiber la formation de foyers dans les cellules rénales canines de Madin-Darby infectées par le virus de la grippe A. Ce composé fait partie de la famille des alpha-défensines et joue un rôle crucial dans la réponse immunitaire innée en protégeant contre un large éventail d'agents infectieux, notamment les bactéries, les champignons et les virus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La défensine HNP-3 (humaine) sel de trifluoroacétate est synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC). La forme de sel de trifluoroacétate est obtenue en traitant le peptide avec de l'acide trifluoroacétique pendant le processus de clivage .

Méthodes de production industrielle : La production à grande échelle de la défensine HNP-3 (humaine) sel de trifluoroacétate suit des principes similaires à ceux de la synthèse en laboratoire, mais elle utilise des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle. Le processus garantit une pureté et un rendement élevés, ce qui le rend adapté à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : La défensine HNP-3 (humaine) sel de trifluoroacétate subit principalement une formation de ponts disulfures, qui est essentielle à sa stabilité structurale et à son activité biologique. Le peptide contient six résidus cystéine qui forment trois ponts disulfures, créant une conformation stable et biologiquement active .

Réactifs et conditions courants :

Oxydation : La formation de ponts disulfures est obtenue par des réactions d'oxydation à l'aide de réactifs tels que l'iode ou l'oxydation à l'air en présence d'une base douce.

Réduction : Les ponts disulfures peuvent être réduits à l'aide de réactifs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Des substitutions d'acides aminés peuvent être introduites pendant la synthèse peptidique afin d'étudier les relations structure-activité.

Principaux produits formés : Le principal produit formé par ces réactions est la défensine HNP-3 (humaine) sel de trifluoroacétate biologiquement active avec des ponts disulfures correctement formés, ce qui garantit ses propriétés antimicrobiennes .

4. Applications de la recherche scientifique

La défensine HNP-3 (humaine) sel de trifluoroacétate a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier la formation de ponts disulfures et le repliement des peptides.

Biologie : Étudiée pour son rôle dans la réponse immunitaire innée et ses interactions avec les membranes microbiennes.

Médecine : Explorée comme agent thérapeutique potentiel pour le traitement des infections causées par les bactéries, les champignons et les virus.

Industrie : Utilisée dans le développement de revêtements et de matériaux antimicrobiens pour prévenir la contamination microbienne.

5. Mécanisme d'action

La défensine HNP-3 (humaine) sel de trifluoroacétate exerce ses effets par le biais de multiples mécanismes :

Disruption de la membrane : Le peptide interagit avec les membranes microbiennes, provoquant une perméabilisation de la membrane et une lyse cellulaire.

Modulation immunitaire : Elle peut moduler la réponse immunitaire en formant des complexes avec des molécules cellulaires, notamment des protéines, des acides nucléiques et des glucides.

Liaison à des cibles moléculaires : La défensine HNP-3 se lie à la protéine de surfactant D humaine, inhibant les infections virales et améliorant l'élimination des agents pathogènes.

Applications De Recherche Scientifique

Defensin HNP-3 (human) trifluoroacetate salt has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study disulfide bond formation and peptide folding.

Biology: Investigated for its role in the innate immune response and its interactions with microbial membranes.

Medicine: Explored as a potential therapeutic agent for treating infections caused by bacteria, fungi, and viruses.

Industry: Utilized in the development of antimicrobial coatings and materials to prevent microbial contamination.

Mécanisme D'action

Defensin HNP-3 (human) trifluoroacetate salt exerts its effects through multiple mechanisms:

Membrane Disruption: The peptide interacts with microbial membranes, causing membrane permeabilization and cell lysis.

Immune Modulation: It can modulate the immune response by forming complexes with cellular molecules, including proteins, nucleic acids, and carbohydrates.

Binding to Molecular Targets: Defensin HNP-3 binds to human surfactant protein D, inhibiting viral infections and enhancing the clearance of pathogens.

Comparaison Avec Des Composés Similaires

La défensine HNP-3 (humaine) sel de trifluoroacétate fait partie de la famille des alpha-défensines, qui comprend d'autres composés similaires, tels que :

- Défensine HNP-1 (humaine) sel de trifluoroacétate

- Défensine HNP-2 (humaine) sel de trifluoroacétate

- Défensine HNP-4 (humaine) sel de trifluoroacétate

Unicité : La défensine HNP-3 (humaine) sel de trifluoroacétate est unique en raison de sa séquence d'acides aminés spécifique et de son motif de ponts disulfures, qui confèrent des propriétés antimicrobiennes distinctes et des effets immunomodulateurs . Elle diffère de la défensine HNP-1 par un seul acide aminé, mais cette différence peut avoir un impact significatif sur son activité biologique .

Propriétés

Numéro CAS |

147284-02-4 |

|---|---|

Formule moléculaire |

C10H16N2O3S |

Poids moléculaire |

244.31 g/mol |

Nom IUPAC |

tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |

InChI |

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |

Clé InChI |

WTQJMIDRBKCOTM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |

SMILES canonique |

CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |

Synonymes |

Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.